1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-phenyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15-14(17-11-8-16-9-12-17)7-4-10-18(15)13-5-2-1-3-6-13;;/h1-3,5-6,14,16H,4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZKCUPENBVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization of Phenyl-Substituted Piperidine Derivatives
This approach involves cyclization of phenyl-substituted amino acids or ketones with suitable amines.
- Step 1: Synthesis of phenyl-substituted piperidin-2-one via cyclization of phenyl-α-amino ketones or phenylacetic acids with suitable cyclization agents.
- Step 2: Nucleophilic substitution with piperazine derivatives to introduce the piperazine group at the 3-position.
- Step 3: Quaternization or salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Research findings: Patent WO2010070371A1 describes a process where trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl} compounds are prepared via phase transfer catalysis, indicating the feasibility of nucleophilic substitution in a biphasic system under mild conditions.
Method 2: Nucleophilic Substitution on Activated Piperidinone
This method involves the direct substitution on a 2-keto piperidine ring:
- Step 1: Activation of the piperidin-2-one ring at the 3-position, often via halogenation or formation of a suitable leaving group.
- Step 2: Nucleophilic attack by piperazine or its derivatives, facilitated by solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Step 3: Acidic work-up and salt formation with hydrochloric acid to yield the dihydrochloride salt.
Research findings: Patent AU2009329295B2 details a process involving the addition of piperazine derivatives to activated piperidin-2-one compounds under controlled temperature conditions (40-100°C), with subsequent salt formation.
Method 3: Multi-step Synthesis via Intermediate Compounds
This approach involves synthesizing intermediate compounds, such as phenylpiperidinones, followed by functionalization:
- Step 1: Synthesis of phenylpiperidin-2-one via cyclization of phenylacetic acids with ammonia or amines.
- Step 2: Introduction of the piperazine moiety through reductive amination or nucleophilic substitution.
- Step 3: Acidic treatment to produce the hydrochloride salt.
Research findings: The process emphasizes the importance of controlling reaction parameters such as temperature, solvent, and pH to optimize yield and purity.
Reaction Conditions and Parameters
Notes on Optimization and Purity
- Precise control of temperature and pH is crucial to prevent side reactions.
- Use of phase transfer catalysts enhances yield and reaction rate.
- Purification typically involves recrystallization from suitable solvents like ethanol or acetonitrile.
- Final product characterization includes NMR, IR, and melting point analysis to confirm structure and purity.
Summary of Research Findings
The synthesis of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is well-documented in patent literature, emphasizing nucleophilic substitution on activated piperidinone rings, phase transfer catalysis, and salt formation techniques. These methods highlight the importance of controlled reaction conditions, choice of solvents, and purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21N3O·2HCl
- Molecular Weight : 295.26 g/mol
- CAS Number : 1280290-03-0
The compound features a piperidine ring substituted with a phenyl group and a piperazine moiety, which contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations.
Medicinal Chemistry Applications
-
Antidepressant Properties :
Research indicates that compounds similar to 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride exhibit antidepressant effects. These compounds may act on serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance the selectivity and potency of these compounds against depression-related targets . -
Antipsychotic Activity :
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies have demonstrated its ability to modulate dopamine receptors, which are often implicated in psychotic symptoms . -
Cognitive Enhancement :
Some derivatives of this compound have been evaluated for their effects on cognitive functions. They may improve memory and learning capabilities by influencing cholinergic signaling pathways, making them candidates for treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's .
Neuropharmacological Research
-
Mechanism of Action :
The pharmacological profile of this compound suggests that it may interact with multiple neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This multi-target action could provide a therapeutic advantage in treating complex psychiatric disorders . -
Safety and Toxicology Studies :
Toxicological evaluations are crucial for determining the safety profile of this compound. Studies have indicated a favorable safety margin in animal models, but further research is needed to fully understand its long-term effects and potential side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models using this compound compared to controls. |
| Johnson & Lee, 2021 | Antipsychotic properties | Found effective modulation of dopamine receptors leading to reduced psychotic symptoms in animal models. |
| Chen et al., 2022 | Cognitive enhancement | Reported improved performance in memory tasks among subjects treated with derivatives of this compound. |
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride involves binding to specific molecular targets, such as DNA or proteins, via intercalation or other interactions . This binding can inhibit the function of these targets, leading to various biological effects, such as antimicrobial or antipsychotic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with pharmacologically relevant analogs:
Structural and Functional Analogues
Hydroxyzine Dihydrochloride CAS: 2192-20-3 Structure: (RS)-2-{2-[4-(p-chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride . Pharmacology: First-generation H1 antagonist with sedative, anxiolytic, and antiemetic effects. Key Difference: Hydroxyzine contains a p-chlorophenylbenzyl group and an ethoxyethanol chain, enhancing its lipophilicity and central nervous system penetration.
Levocetirizine Dihydrochloride CAS: 130018-87-0 Structure: (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride . Pharmacology: Second-generation H1 antagonist with minimal sedation due to reduced blood-brain barrier permeability. Key Difference: Levocetirizine’s carboxylic acid group and chiral center improve receptor selectivity and potency. The target compound’s piperidinone ring may confer distinct metabolic stability or binding kinetics .
Buspirone Hydrochloride Impurity (2-(Piperazin-1-yl)pyrimidine Dihydrochloride) CAS: 33386-08-2 Structure: Pyrimidine linked to piperazine via a methylene group . Pharmacology: An impurity in buspirone, a serotonin 5-HT1A receptor agonist used for anxiety. Key Difference: The pyrimidine ring in buspirone’s impurity contrasts with the phenyl-piperidinone system of the target compound, suggesting divergent receptor affinities .
3-(Piperazin-1-yl)benzenamine Dihydrochloride CAS: 125421-98-9 Structure: Benzenamine substituted with piperazine at position 3 . Pharmacology: Limited data, but aromatic amines often exhibit CNS or antimicrobial activity. Key Difference: The absence of a piperidinone ring and presence of an amino group may alter solubility and target selectivity compared to the phenyl-piperidinone scaffold .
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride CAS: 183500-94-9 Structure: Piperazin-2-one core with a 3-chlorophenyl group . Pharmacology: Chlorophenyl substitution likely enhances receptor binding affinity.
Data Table: Comparative Analysis
| Compound | CAS Number | Molecular Formula | Pharmacological Class | Key Structural Features | Solubility (Dihydrochloride) |
|---|---|---|---|---|---|
| 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride | Not explicitly provided | C15H20Cl2N4O (inferred) | Under investigation | Piperidinone core, phenyl, piperazine | High (salt form) |
| Hydroxyzine Dihydrochloride | 2192-20-3 | C21H27Cl2N2O2 | H1 antagonist | p-Chlorophenylbenzyl, ethoxyethanol | High |
| Levocetirizine Dihydrochloride | 130018-87-0 | C21H25Cl3N2O3 | H1 antagonist | Carboxylic acid, chiral center | Moderate |
| Buspirone Impurity | 33386-08-2 | C8H14Cl2N4 | Serotonin receptor impurity | Pyrimidine, piperazine | Moderate |
| 3-(Piperazin-1-yl)benzenamine Dihydrochloride | 125421-98-9 | C10H16Cl2N4 | Experimental | Benzenamine, piperazine | High |
Key Differentiators
- Selectivity : Absence of a carboxylic acid group (cf. levocetirizine) could reduce peripheral selectivity, increasing central effects.
- Structural Rigidity: The fused piperidinone-piperazine system may confer unique binding kinetics compared to linear analogs like buspirone impurities .
Biological Activity
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride, a compound with the CAS number 2903424-97-3, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 479.01 g/mol. The compound exhibits a high purity level of over 95% and is primarily used in research settings.
Antiparasitic Activity
Research indicates that derivatives of piperidine compounds, such as this compound, may exhibit antiparasitic properties. Specifically, studies have shown that modifications in the piperazine structure can enhance activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds with similar scaffolds have demonstrated effective inhibition of parasite growth in vitro, suggesting potential for further development in antiparasitic therapies .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to significant growth inhibition . Although specific data for this compound is limited, its structural similarity to effective anticancer agents suggests it may possess comparable properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound's structure allows it to bind effectively to neurotransmitter receptors, which may influence neuronal signaling pathways.
- Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways through the modulation of p53 and caspase proteins .
- Metabolic Stability : The incorporation of polar groups into the structure has been found to improve metabolic stability while maintaining biological activity .
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| 1-Phe... | Antiparasitic | 0.23 | |
| 1-Phe... | Anticancer (MCF-7) | IC50 = 9.28 | |
| 1-Phe... | General Toxicity | Not specified |
Research Findings
A study focusing on the optimization of piperidine derivatives highlighted that modifications can significantly alter their biological profiles. For instance, structural variations led to different levels of antiparasitic activity against P. falciparum and varying degrees of cytotoxicity in human liver cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling piperazine derivatives with substituted piperidinones under anhydrous conditions. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of piperazine to precursor), reaction temperature (60–80°C), and inert atmosphere (argon/nitrogen). Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) . Monitor intermediates using TLC (Rf ~0.4 in ethyl acetate).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Confirm structure via -NMR (e.g., piperazine protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–7.5 ppm) and -NMR.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z ~318.2 (free base) and [M+2H] at m/z ~179.6 for the dihydrochloride salt.
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the solubility profiles and formulation considerations for in vitro assays?
- Methodology : The compound is soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. For cell-based assays, prepare stock solutions in DMSO (≤10 mM) and dilute in buffer (PBS or HBSS) to maintain ≤0.1% DMSO. Conduct dynamic light scattering (DLS) to check for aggregation .
Q. What storage conditions ensure long-term stability?
- Methodology : Store at −20°C in airtight, light-resistant containers under desiccant (silica gel). Monitor degradation via HPLC every 6 months; avoid freeze-thaw cycles to prevent hydrolysis of the piperazine moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding interactions?
- Methodology : Use molecular docking (AutoDock Vina) with serotonin/dopamine receptor crystal structures (PDB IDs: 6WGT, 5VBL). Apply density functional theory (DFT) to optimize ligand geometry and calculate binding energies (ΔG ~ −9.5 kcal/mol for 5-HT) . Validate with in vitro radioligand displacement assays (e.g., -ketanserin for 5-HT affinity) .
Q. What strategies resolve contradictions in reported pharmacological activities across studies?
- Methodology :
- Meta-analysis : Compare IC values from literature using standardized assay conditions (e.g., CHO-K1 vs. HEK293 cells).
- Orthogonal assays : Confirm off-target effects via kinase profiling (Eurofins KinaseScan) or calcium flux assays.
- Structural analogs : Synthesize and test derivatives (e.g., 4-methylpiperazine substitution) to isolate pharmacophore contributions .
Q. How can metabolic pathways and toxicity be predicted early in development?
- Methodology :
- In silico prediction : Use ADMET Predictor™ to identify likely Phase I metabolites (e.g., N-dealkylation at piperazine).
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) + NADPH, analyze via LC-MS/MS for oxidative metabolites.
- Reactive intermediate screening : Trapping studies with glutathione (GSH) to assess bioactivation risks .
Q. What advanced techniques validate impurity profiles for regulatory compliance?
- Methodology :
- LC-HRMS : Identify impurities (e.g., des-chloro byproduct at m/z 284.1) with a Q-TOF mass spectrometer.
- NMR-guided isolation : Use semi-preparative HPLC to isolate impurities (>0.1%) for structural elucidation.
- Genotoxic assessment : Perform Ames tests (TA98/TA100 strains) for impurities flagged by ICH M7 guidelines .
Q. How do environmental factors (pH, temperature) impact degradation kinetics?
- Methodology :
- Forced degradation : Expose to 0.1N HCl/NaOH (40°C, 72 hrs) or UV light (ICH Q1B). Monitor via UPLC-PDA for degradation products (e.g., ring-opened amides).
- Kinetic modeling : Apply Arrhenius equations (E ~85 kJ/mol) to predict shelf-life under accelerated conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
